The synthesis of N-butyl-N-methylpiperidine-4-carboxamide hydrochloride typically involves the reaction of N-methylpiperidine-4-carboxylic acid with butyl chloride in the presence of a base such as sodium hydroxide. This reaction is performed under controlled conditions to ensure high yield and purity of the product. The resulting compound is then purified and converted into its hydrochloride salt form for stability and solubility purposes .
In an industrial context, large-scale production may utilize automated reactors and continuous flow processes, ensuring consistency in product quality through stringent quality control measures.
The molecular structure of N-butyl-N-methylpiperidine-4-carboxamide hydrochloride can be represented using the SMILES notation: CCCN(C)C(=O)C1CCNCC1.[H]Cl
. The InChI representation is InChI=1S/C11H22N2O.ClH/c1-3-4-8-13(2)11(14)10-6-5-7-12-9-10;/h10,12H,3-9H2,1-2H3;1H
, which provides a detailed description of the compound’s connectivity .
The structural formula indicates that the compound contains a piperidine ring substituted with both butyl and methyl groups, as well as a carboxamide functional group. This configuration contributes to its pharmacological properties.
N-butyl-N-methylpiperidine-4-carboxamide hydrochloride can participate in various chemical reactions:
These reactions are significant for synthetic organic chemistry, allowing for the modification and derivatization of the compound for various applications.
The mechanism of action for N-butyl-N-methylpiperidine-4-carboxamide hydrochloride primarily relates to its interaction with biological systems. While specific mechanisms may vary based on application, it is often studied for potential interactions with neurotransmitter receptors or other biomolecular targets due to its structural similarity to known pharmacological agents.
Research indicates that compounds with piperidine structures can influence central nervous system activity by modulating neurotransmitter pathways, although detailed studies on this specific compound's mechanism are still ongoing .
N-butyl-N-methylpiperidine-4-carboxamide hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in various chemical syntheses and biological assays.
N-butyl-N-methylpiperidine-4-carboxamide hydrochloride has diverse applications in scientific research:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3